molecular formula C17H20BrN3O2S B2536004 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide CAS No. 2309777-99-7

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2536004
CAS No.: 2309777-99-7
M. Wt: 410.33
InChI Key: YDYINTZIBIFGCG-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves several steps. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a typical synthetic route might involve the reaction of a brominated benzene derivative with a pyrazole compound under specific conditions to form the desired product. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The pyrazole ring and sulfonamide group can participate in oxidation and reduction reactions, leading to different products.

    Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include transition-metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide can be compared with other similar compounds, such as:

    4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar in structure but may have different substituents on the pyrazole ring.

    Other pyrazole derivatives: Compounds with similar pyrazole rings but different functional groups, leading to varying biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYINTZIBIFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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